2-Amino-3,6-dimethylquinoline
Overview
Description
2-Amino-3,6-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of amino and methyl groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and acetone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the desired quinoline derivative .
Another method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is known for producing quinoline derivatives with high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dimethylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Nitrated or halogenated quinoline derivatives
Scientific Research Applications
2-Amino-3,6-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The amino group on the quinoline ring allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Amino-3,6-dimethylquinoline can be compared with other similar compounds, such as:
4-Amino-2,6-dimethylquinoline: This compound has the amino group at the 4-position instead of the 2-position, which can affect its reactivity and biological activity.
4-Amino-6,7-dimethylquinoline: The presence of additional methyl groups at the 6 and 7 positions can influence the compound’s chemical properties and applications.
2-Amino-4-methylquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3,6-dimethylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQOXEGXIVUULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577119 | |
Record name | 3,6-Dimethylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137110-39-5 | |
Record name | 3,6-Dimethylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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